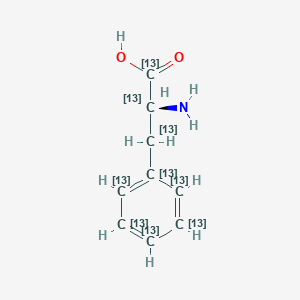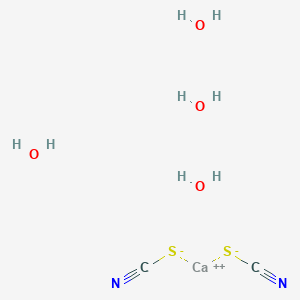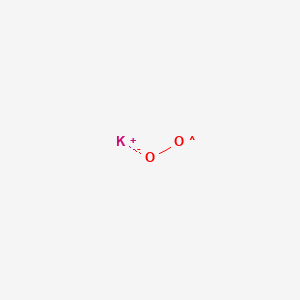
Potassium dioxide, powder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dioxide, also known as potassium superoxide, is a chemical compound with the formula KO2. It is a yellowish or orange powder that is highly reactive and serves as a potent oxidizing agent. Potassium dioxide is primarily used in applications where oxygen generation and carbon dioxide absorption are required, such as in respiratory devices and chemical oxygen generators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dioxide is typically synthesized by the direct reaction of potassium metal with oxygen. The reaction is highly exothermic and must be carefully controlled to prevent combustion:
2K+O2→2KO2
Industrial Production Methods
In industrial settings, potassium dioxide is produced by passing dry oxygen over heated potassium metal. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting potassium dioxide is then collected and stored under inert conditions to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dioxide undergoes several types of chemical reactions, including:
Oxidation: Potassium dioxide can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to potassium hydroxide and oxygen.
Substitution: Potassium dioxide can react with acids to form potassium salts and hydrogen peroxide.
Common Reagents and Conditions
Water: Reacts with water to form potassium hydroxide and oxygen.
Carbon Dioxide: Reacts with carbon dioxide to form potassium carbonate and oxygen.
Acids: Reacts with acids to produce potassium salts and hydrogen peroxide.
Major Products Formed
Potassium Hydroxide (KOH): Formed when potassium dioxide reacts with water.
Potassium Carbonate (K2CO3): Formed when potassium dioxide reacts with carbon dioxide.
Hydrogen Peroxide (H2O2): Formed when potassium dioxide reacts with acids.
Wissenschaftliche Forschungsanwendungen
Potassium dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Utilized in respiratory devices to generate oxygen and absorb carbon dioxide.
Industry: Used in chemical oxygen generators and air purification systems.
Wirkmechanismus
The primary mechanism of action of potassium dioxide involves its ability to release oxygen and absorb carbon dioxide. When potassium dioxide comes into contact with moisture or carbon dioxide, it undergoes a chemical reaction that releases oxygen and forms potassium hydroxide or potassium carbonate. This property makes it valuable in applications where oxygen generation and carbon dioxide absorption are critical .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium Peroxide (K2O2)
- Potassium Oxide (K2O)
- Potassium Ozonide (KO3)
Comparison
Potassium dioxide is unique among these compounds due to its ability to release oxygen and absorb carbon dioxide efficiently. While potassium peroxide and potassium oxide also have oxidizing properties, they do not exhibit the same level of reactivity and efficiency in oxygen generation and carbon dioxide absorption. Potassium ozonide, on the other hand, is less stable and more challenging to handle compared to potassium dioxide .
Eigenschaften
Molekularformel |
KO2 |
|---|---|
Molekulargewicht |
71.097 g/mol |
InChI |
InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1 |
InChI-Schlüssel |
DUPSQGGNCHNYTQ-UHFFFAOYSA-M |
Kanonische SMILES |
[O-][O].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





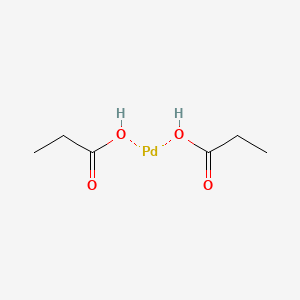
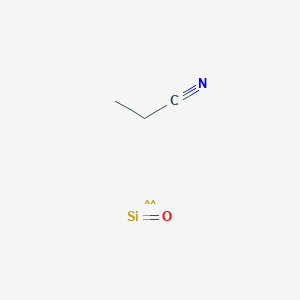

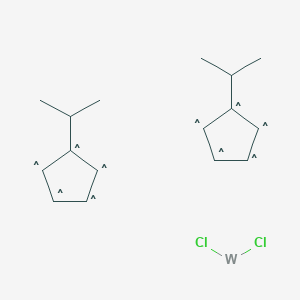
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
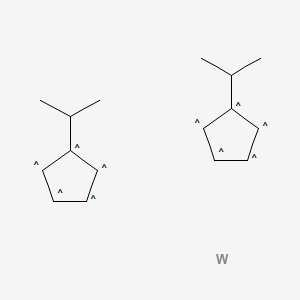

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
